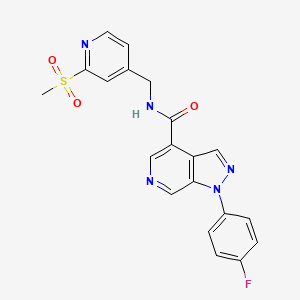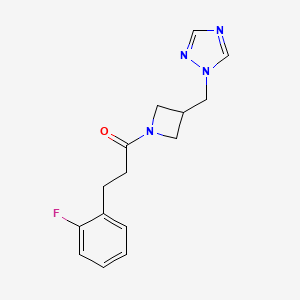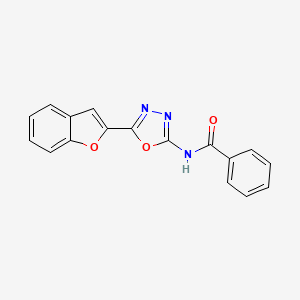
CCR1 antagonist 9
描述
CCR1 拮抗剂 9 是一种强效且选择性的 CC 趋化因子受体 1 (CCR1) 抑制剂。该受体是一种 G 蛋白偶联受体,表达于各种白细胞上,参与炎症性疾病的启动和加重。 CCR1 拮抗剂 9 在临床前研究中已展现出在自身免疫性疾病和炎症性疾病中的潜在治疗应用前景 .
准备方法
CCR1 拮抗剂 9 的合成采用了一种收敛、稳健且简洁的方法,利用连续流技术。合成路线包括快速 S_N_Ar 序列用于环丙烷的引入,随后进行安全的连续流 Curtius 重排以合成对甲氧基苄基氨基甲酸酯。此过程包括三个化学转化:叠氮化物形成、重排和异氰酸酯捕获。 该方法效率很高,停留时间短,物料通量大,并且已成功在 40 kg 规模上实施 .
化学反应分析
科学研究应用
CCR1 拮抗剂 9 具有广泛的科学研究应用:
化学: 它被用作连续流合成和绿色化学研究中的模型化合物。
生物学: 该化合物因其对白细胞迁移的影响及其调节免疫反应的潜力而被研究。
医学: CCR1 拮抗剂 9 正在被研究用于治疗自身免疫性疾病和炎症性疾病,如类风湿性关节炎和多发性硬化症。
作用机制
CCR1 拮抗剂 9 通过与白细胞上的 CCR1 受体结合发挥作用,从而抑制该受体与其天然配体(如巨噬细胞炎症蛋白-1α (MIP-1α) 和活化后调节、正常 T 细胞表达和分泌 (RANTES))的相互作用。这种抑制阻止白细胞迁移到炎症部位,从而减少炎症反应。 该化合物的机制涉及巨噬细胞的重编程和免疫细胞浸润的调节 .
相似化合物的比较
CCR1 拮抗剂 9 在其对 CCR1 受体的高效力和选择性方面独树一帜。类似的化合物包括:
BX-471: 一种早期 CCR1 拮抗剂,具有高度选择性,但在临床试验中疗效有限。
BI-639667: 另一种强效 CCR1 拮抗剂,具有良好的理化性质,但啮齿动物交叉反应性有限。
UCB 35625: 一种 CCR1 拮抗剂,因其对白细胞迁移和免疫调节的影响而被研究
CCR1 拮抗剂 9 由于其高效合成、高选择性和有前景的临床前结果而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHROQCNJDJPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)
![[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine](/img/structure/B2718851.png)

![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-methyl-2H-chromen-2-one](/img/structure/B2718856.png)
![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2718859.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)
![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)
